Cas no 957208-65-0 (4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene)

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene structure
957208-65-0 structure
Produktname:4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
CAS-Nr.:957208-65-0
MF:C13H14ClF3
MW:262.698473453522
MDL:MFCD17926378
CID:2951310
PubChem ID:53402602

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-氯甲基-1-环戊基-2-三氟甲基苯
    • 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
    • 4-CHLOROMETHYL-1-CYCLOPENTYL-2-TRIFLUOROMETHYL-BENZENE
    • 4-cyclopentyl-3-trifluoromethylbenzyl chloride
    • AS06679
    • A848554
    • 4-(cyclopentyl)-3-(trifluoromethyl)benzyl chloride
    • 4-chloromethyl-1-cyclopentyl-2-trifluoromethyl benzene
    • 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (ACI)
    • DB-117584
    • 957208-65-0
    • 4-ChloroMethyl-1-cyclopentyl-2-trifluoroMethylbenzene
    • C13H14ClF3
    • SCHEMBL932498
    • BS-50866
    • MFCD17926378
    • 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
    • MDL: MFCD17926378
    • Inchi: 1S/C13H14ClF3/c14-8-9-5-6-11(10-3-1-2-4-10)12(7-9)13(15,16)17/h5-7,10H,1-4,8H2
    • InChI-Schlüssel: NUFXNFBJDGCADP-UHFFFAOYSA-N
    • Lächelt: FC(C1C(C2CCCC2)=CC=C(CCl)C=1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 262.0736126g/mol
  • Monoisotopenmasse: 262.0736126g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 246
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topologische Polaroberfläche: 0

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A917738-1g
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
957208-65-0 95%
1g
$50.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD437189-1g
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
957208-65-0 95%
1g
¥239.0 2024-04-17
AstaTech
59642-1/G
4-CHLOROMETHYL-1-CYCLOPENTYL-2-TRIFLUOROMETHYL-BENZENE
957208-65-0 97%
1g
$899 2023-09-16
Alichem
A019090218-250mg
4-Chloromethyl-1-cyclopentyl-2-trifluoromethyl-benzene
957208-65-0 97%
250mg
$174.90 2023-08-31
Ambeed
A917738-250mg
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
957208-65-0 95%
250mg
$19.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD437189-250mg
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
957208-65-0 95%
250mg
¥90.0 2024-04-17
Chemenu
CM388073-5g
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
957208-65-0 95%+
5g
$209 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00100-5 G
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
957208-65-0 95%
5g
¥ 3,366.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00100-10 G
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
957208-65-0 95%
10g
¥ 5,610.00 2021-05-07
Chemenu
CM388073-1g
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
957208-65-0 95%+
1g
$51 2024-07-18

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  rt; 3.5 h, 50 °C; 50 °C → rt; 6 h, rt
Referenz
An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene
Sengupta, Dipanjan; Gharbaoui, Tawfik; Krishnan, Ashwin; Buzard, Daniel J.; Jones, Robert M.; et al, Organic Process Research & Development, 2015, 19(6), 618-623

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  4 h, 60 °C
Referenz
Preparation of azacyclo-alkanecarboxylic acids, their pharmaceutical compositions, their use, and method for therapy
, Japan, , ,

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders
, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  2 h, 50 °C; 50 °C → rt; overnight, rt
Referenz
Discovery of APD334: Design of a Clinical Stage Functional Antagonist of the Sphingosine-1-phosphate-1 Receptor
Buzard, Daniel J.; Kim, Sun Hee; Lopez, Luis; Kawasaki, Andrew; Zhu, Xiuwen; et al, ACS Medicinal Chemistry Letters, 2014, 5(12), 1313-1317

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  10 - 25 °C; 3.5 h, 50 °C; 6 h, 25 °C
1.2 Solvents: Water ;  cooled
Referenz
Preparation of (R)-2-[7-[4-cyclopentyl-3-(trifluoromethyl)benzyloxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid as S1P1 receptor modulator
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Thionyl chloride ;  -10 °C; 2 - 3 h, < -5 °C; 3 - 4 h, 0 °C; overnight, 0 °C → rt; rt → 5 °C
1.2 Solvents: Water ;  5 - 6 h, 5 °C
Referenz
Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  2 h, 50 °C
Referenz
Preparation of the aromatic ring derivative as immunoregulation agents
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  2 h, 50 °C
Referenz
Preparation of azetidinecarboxylic acid compounds as as an S1P1 agonists and immunomodulators
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  2 h, 50 °C; 50 °C → rt; overnight, rt
Referenz
Preparation of (1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives as S1P1 receptor agonists useful in the treatment of autoimmune and inflammatory disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof
, United States, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  1 h, rt
Referenz
Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity
, Japan, , ,

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Raw materials

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:957208-65-0)4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
A848554
Reinheit:99%
Menge:25g
Preis ($):472.0
atkchemica
(CAS:957208-65-0)4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
CL6825
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung